molecular formula C9H10N4O2 B2652313 4-Azido-D-phenylalanine CAS No. 1241681-80-0

4-Azido-D-phenylalanine

Cat. No.: B2652313
CAS No.: 1241681-80-0
M. Wt: 206.205
InChI Key: NEMHIKRLROONTL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-D-phenylalanine is a derivative of D-phenylalanine, characterized by the presence of an azido group (-N3) attached to the phenyl ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of D-phenylalanine with sodium azide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the successful incorporation of the azido group without affecting the amino acid structure.

Industrial Production Methods

Industrial production of 4-Azido-D-phenylalanine may involve enzymatic cascade systems, which offer advantages such as higher yields and environmentally friendly processes . These methods utilize multi-enzyme catalytic systems to convert precursor molecules into the desired azido-modified amino acid efficiently.

Mechanism of Action

The mechanism of action of 4-Azido-D-phenylalanine involves its incorporation into proteins or other molecules, where the azido group can participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, making it a valuable tool for studying molecular interactions and pathways .

Properties

IUPAC Name

(2R)-2-amino-3-(4-azidophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHIKRLROONTL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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